molecular formula C14H15F3N3O6P B1684397 Fanapanel CAS No. 161605-73-8

Fanapanel

Cat. No. B1684397
M. Wt: 409.25 g/mol
InChI Key: WZMQMKNCWDCCMT-UHFFFAOYSA-N
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Description

Fanapanel, also known as ZK-200775 or MPQX, is a quinoxalinedione derivative drug . It acts as a competitive antagonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) receptor . It was under development for the treatment of cerebral ischemia associated with stroke and trauma .


Molecular Structure Analysis

Fanapanel has a molecular formula of C14H15F3N3O6P . The average mass is 409.254 Da and the monoisotopic mass is 409.065063 Da .


Chemical Reactions Analysis

The specific chemical reactions involving Fanapanel are not detailed in the search results .


Physical And Chemical Properties Analysis

Fanapanel has a molecular formula of C14H15F3N3O6P . The average mass is 409.2544 and the monoisotopic mass is 409.065056354 .

Scientific Research Applications

Exploring Fanapanel's Role in DNA Repair and Cancer Treatment

Research has delved into the therapeutic potential of compounds like Fanapanel, focusing on their ability to influence DNA repair mechanisms within cancer cells. A notable study highlights the effectiveness of PARP inhibitors, such as olaparib, in treating metastatic, castration-resistant prostate cancers with DNA-repair defects, including mutations in BRCA1/2 and ATM genes. This study underscores the high response rate to olaparib among patients with specific genetic aberrations, suggesting a pathway through which Fanapanel-like compounds could be utilized in precision medicine for cancer treatment (Mateo et al., 2015).

Fanapanel and Its Impact on Genomic Stability

Another area of research focuses on the broader implications of Fanapanel-related compounds on genomic stability. Studies indicate that loss of SMAD4, a critical gene involved in DNA repair and tumor suppression, could sensitize head and neck squamous cell carcinomas (HNSCCs) to treatments combining PARP inhibitors, like olaparib, with radiotherapy. This finding suggests that compounds targeting PARP enzymes could offer a strategic advantage in treating cancers characterized by specific genetic deficiencies, enhancing the efficacy of conventional treatments (Hernandez et al., 2020).

Fanapanel's Potential in Addressing Synthetic Lethality in Cancer

Further extending the application of Fanapanel-related research, studies on synthetic lethality have identified additional genetic determinants that could predict sensitivity to PARP1/2 inhibitors. By profiling genetic synthetic lethality, researchers have discovered that genes beyond BRCA1/2, including CDK12, play a crucial role in determining the sensitivity of cancer cells to PARP inhibition. This expands the potential therapeutic window for Fanapanel and similar compounds, suggesting their applicability in targeting a wider range of genetic contexts within cancer treatment strategies (Bajrami et al., 2014).

Safety And Hazards

Clinical trials for Fanapanel were halted due to safety reasons related to possible glial cell toxicity . Intolerable side effects such as excessive sedation, reduction in consciousness (consisting of stupor and coma), and transient neurological deterioration were reported . The drug was also observed to produce visual alteration and impairment .

properties

IUPAC Name

[7-morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)-4H-quinoxalin-1-yl]methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N3O6P/c15-14(16,17)8-5-9-11(6-10(8)19-1-3-26-4-2-19)20(7-27(23,24)25)13(22)12(21)18-9/h5-6H,1-4,7H2,(H,18,21)(H2,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMQMKNCWDCCMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2C(F)(F)F)NC(=O)C(=O)N3CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N3O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046093
Record name Fanapanel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fanapanel

CAS RN

161605-73-8
Record name Fanapanel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161605-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fanapanel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161605738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fanapanel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12393
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fanapanel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FANAPANEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3AP71EM0O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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